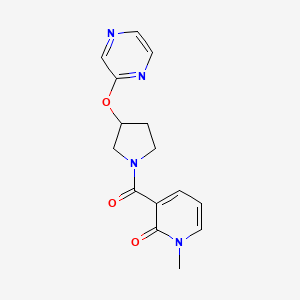

1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-18-7-2-3-12(14(18)20)15(21)19-8-4-11(10-19)22-13-9-16-5-6-17-13/h2-3,5-7,9,11H,4,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQMUOKFCDKAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as a complex organic compound, exhibits significant biological activity that is of interest in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyrrolidine ring, a pyrazine moiety, and a pyridinone framework. The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions with suitable pyrazine derivatives.

- Formation of the Pyridinone Structure : Final cyclization reactions with specific precursors and catalysts.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 2034320-92-6 |

| IUPAC Name | 5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. By binding to these targets, it modulates their activity, influencing various biological pathways such as:

- Signal Transduction : Regulating cell growth and differentiation.

- Apoptosis : Inducing programmed cell death in abnormal cells.

Pharmacological Properties

Research indicates that the compound may exhibit various pharmacological properties, including:

- Anticancer Activity : Potential inhibition of tumor growth through modulation of kinase activity.

- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.

Case Studies and Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines with IC50 values ranging from 10 to 50 µM .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 µg/mL .

- Kinase Inhibition Studies : In vitro assays indicated that the compound effectively inhibited specific kinases involved in cancer progression, with reported IC50 values as low as 20 nM for certain targets .

Table 2: Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Value (µM) |

|---|---|---|

| Antitumor | Various cancer cell lines | 10 - 50 |

| Antimicrobial | Staphylococcus aureus | 250 |

| Kinase Inhibition | Specific protein kinases | ≤20 |

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Key Observations:

P-gp Efflux and tPSA :

- The target compound’s pyrazin-2-yloxy group likely increases tPSA (~95–105 Ų), similar to 1o (99.3 Ų), which had high P-gp-mediated efflux (ratio = 25.0). Replacement of polar groups (e.g., 1q ’s N-phenyl) reduces tPSA (75.5 Ų) and efflux (ratio = 0.8), suggesting the target compound may require structural optimization for improved brain penetration .

- In contrast, PDE10A inhibitor 42b (tPSA ~80 Ų) achieved reduced CYP3A4 inhibition by replacing pyridine with N-methyl pyridone, highlighting scaffold flexibility .

Potency and Target Engagement: 1o and 1q show that biaryl substituents (e.g., 3-cyanophenyl) enhance eIF4A3 inhibition (IC50 < 0.2 μM). The target compound’s pyrazine moiety may mimic this effect via π-π stacking or hydrogen bonding . Anti-allodynic agents () demonstrate that 3,5-disubstitution on the pyridin-2(1H)-one core is critical for activity, though target specificity varies (e.g., PKCγ vs. eIF4A3) .

Metabolic Stability :

- The methyl group at position 1 in the target compound and 1o/1q likely reduces oxidative metabolism, a strategy also employed in 42b to mitigate CYP3A4 interactions .

Functional Group Impact on Activity

- Pyrazin-2-yloxy vs. Piperazine-Carbonyl (1o/1q) :

Pyrazine’s nitrogen-rich structure may enhance RNA helicase binding but increase tPSA, whereas piperazine-carbonyl groups in 1o/1q balance potency and efflux. - Pyrrolidine vs. However, this may reduce solubility due to decreased polarity.

Target Selectivity

- eIF4A3 Inhibitors : 1o/1q show >100-fold selectivity over other RNA helicases, attributed to their biaryl substituents. The target compound’s pyrazine group may further modulate selectivity .

- PDE10A vs. eIF4A3 : While 42b targets PDE10A, its pyridin-2(1H)-one core demonstrates the scaffold’s adaptability across target classes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as rhodium-catalyzed 1,4-addition of arylboronic acids to pyrrolo-pyridinone scaffolds, followed by condensation with pyrazine derivatives . Post-synthesis characterization includes 1H/13C NMR to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC to assess purity (>95%) . For intermediates, X-ray crystallography (using software like SHELX or Mercury) resolves stereochemical ambiguities .

Q. What is the biochemical mechanism of action of this compound, and how is its specificity validated?

- Methodological Answer : The compound is hypothesized to act as a dipeptidyl peptidase-4 (DPP-4) inhibitor , similar to its structural analog 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one . Specificity is tested via enzyme inhibition assays (e.g., fluorogenic substrate cleavage assays) and competitive binding studies using recombinant DPP-4. Cross-reactivity with related proteases (e.g., DPP-8/9) is ruled out via selectivity panels .

Q. How is the compound’s solubility optimized for in vitro studies, and what formulation challenges exist?

- Methodological Answer : Low aqueous solubility (a common limitation in pyrrolidine-pyridinone derivatives) is addressed using co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation . Solubility is quantified via UV-Vis spectroscopy or LC-MS , with stability assessed under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the compound’s pyrrolidine-pyrazine moiety?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX or Mercury software) determines bond angles, torsional strain, and puckering coordinates in the pyrrolidine ring . For example, Cremer-Pople puckering parameters (amplitude q, phase angle φ) quantify non-planarity, critical for understanding conformational flexibility and ligand-receptor interactions .

Q. What experimental strategies reconcile contradictory data on the compound’s dual role in glucose regulation and neuroprotection?

- Methodological Answer : Contradictions arise from off-target effects or tissue-specific DPP-4 isoform expression. Knockout murine models (DPP-4−/−) isolate glucose metabolism effects, while primary neuron cultures assess neuroprotection via ROS scavenging assays and mitochondrial membrane potential measurements . Multi-omics (transcriptomics/proteomics) identifies secondary targets (e.g., GLP-1 receptors) .

Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?

- Methodological Answer : Molecular dynamics (MD) simulations predict solubility and membrane permeability using logP and polar surface area (PSA) descriptors. Docking studies (e.g., AutoDock Vina) optimize pyrazine-pyrrolidine interactions with DPP-4’s catalytic domain (PDB: 5GK) . Synthetic prioritization follows QSAR models trained on in vitro ADME data .

Q. What in vivo models are appropriate for studying the compound’s anti-inflammatory efficacy, and how are pharmacokinetic parameters measured?

- Methodological Answer : Collagen-induced arthritis (CIA) murine models assess anti-inflammatory effects via joint histopathology and serum cytokine profiling (IL-6, TNF-α) . Pharmacokinetics (Cmax, t1/2) are determined using LC-MS/MS after oral/intravenous administration. Microdialysis probes monitor blood-brain barrier penetration for neuroinflammatory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.